molecular formula C9H6BrNO3 B1422275 Methyl 5-bromobenzo[d]oxazole-2-carboxylate CAS No. 954239-61-3

Methyl 5-bromobenzo[d]oxazole-2-carboxylate

Cat. No.: B1422275
CAS No.: 954239-61-3
M. Wt: 256.05 g/mol
InChI Key: RUIPFQNEPKWGDR-UHFFFAOYSA-N
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Description

“Methyl 5-bromobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6BrNO3 . It has a molecular weight of 256.06 .


Synthesis Analysis

The synthesis of “this compound” involves a catalyst, potassium tert-butoxide, and 5-bromobenzoxazole in DMF at 80°C for 18 hours under normal pressure . After cooling to 65°C, methyl iodide is added and the reaction is stirred at 65°C for 1 hour . The reaction product is then extracted with ethyl acetate and purified by column chromatography .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a Log Po/w (iLOGP) of 2.54, indicating its lipophilicity . Its water solubility is 0.0512 mg/ml .

Scientific Research Applications

Synthesis of Functionalized Compounds

Methyl 5-bromobenzo[d]oxazole-2-carboxylate is instrumental in the synthesis of various functionalized compounds. For example, it was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate and subsequently in creating ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019). It also plays a role in the generation of drug-like compound libraries, as seen in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids (Robins, Fettinger, Tinti, & Kurth, 2007).

Intermediate in Anti-Cancer Drug Synthesis

This compound is a key intermediate in the synthesis of certain anti-cancer drugs. A study demonstrated its use in creating bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediary for drugs that inhibit thymidylate synthase, an enzyme important in DNA synthesis (Cao Sheng-li, 2004).

Photophysical Studies

In photophysical studies, this compound was synthesized and isolated for further investigation. For instance, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound with similarities, was studied for its conformers and photoproducts in cryogenic matrices, contributing to a deeper understanding of these compounds' behavior under various conditions (Lopes et al., 2011).

Safety and Hazards

“Methyl 5-bromobenzo[d]oxazole-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl 5-bromo-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIPFQNEPKWGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680024
Record name Methyl 5-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-61-3
Record name Methyl 5-bromo-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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